2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, an acetamido group, and a phenylethyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the acetamido group: This step involves the acylation of the thieno[3,4-c]pyrazole intermediate with 2-methoxyacetyl chloride under basic conditions.
Attachment of the phenylethyl side chain: This can be accomplished through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole derivatives: Compounds with similar core structures but different functional groups.
Acetamido derivatives: Compounds with similar acetamido groups but different core structures.
Phenylethyl derivatives: Compounds with similar phenylethyl side chains but different core structures.
Uniqueness
The uniqueness of 2-[3-(2-methoxyacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-25-10-17(24)20-18-14-11-26-12-15(14)21-22(18)9-16(23)19-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWELCTPFUYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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